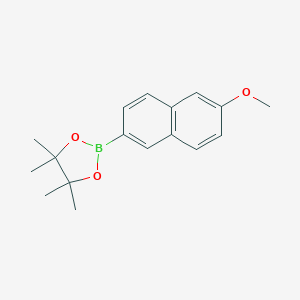

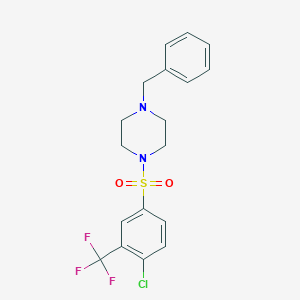

![molecular formula C18H15N5O3S2 B492620 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-sulfamoylphenyl)acetamide CAS No. 671199-34-1](/img/structure/B492620.png)

2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-sulfamoylphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-sulfamoylphenyl)acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These compounds have been synthesized as potential antiviral and antimicrobial agents . They have also shown promising anticonvulsant activities .

Synthesis Analysis

The synthesis of these compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction mixture is stirred overnight .

Molecular Structure Analysis

The molecular structure of these compounds has been characterized by IR, 1H NMR, and mass spectral data followed by elemental analysis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the condensation of 1,2-diaminobenzene with oxalic acid in aqueous hydrochloric acid, followed by chlorination to produce 2,3-dichloroquinoxaline . This is then treated with hydrazine hydrate to yield the corresponding 3-hydrazino compound, which is subjected to ring closure by treatment with triethyl orthoformate .

Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds have been analyzed using IR, 1H NMR, and mass spectral data .

科学的研究の応用

Anti-Tumor Activity

The compound has been investigated for its potential as a c-Met kinase inhibitor . In a study by Zhang et al., two series of [1,2,4]triazolo[4,3-a]pyrazine derivatives containing 4-oxo-pyridazinone moieties were designed . Among these derivatives, compound 22i demonstrated excellent anti-tumor activity against A549 , MCF-7 , and HeLa cancer cell lines, with IC50 values of 0.83 μM , 0.15 μM , and 2.85 μM , respectively. Additionally, it exhibited superior c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM ).

PARP1 Inhibition

Newly discovered PARP1 inhibitors, including derivatives of [1,2,4]triazolo[4,3-a]pyrazine, have implications in investigating the mechanism of acquired resistance to PARP1 inhibitors. These compounds may also serve as promising therapeutic agents for treating HR-deficient cancers, potentially overcoming acquired resistance .

Antibacterial Activity

The synthesized triazolo derivatives have been evaluated for their in vitro antibacterial activity . Most of the tested compounds showed interesting antibacterial effects against Staphylococcus aureus .

Anti-Xanthomonas oryzae (Xoo) Bactericides

Quinazolinone-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives, bridged by a 4-piperidinyl group, exhibit potential as anti-Xoo bactericides . These compounds could serve as lead candidates for developing more efficient treatments against Xoo-related diseases .

Synthetic Access to [1,2,4]Triazolo[4,3-a]pyridines

A practical one-pot synthesis of substituted [1,2,4]triazolo[4,3-a]pyridines has been developed. These compounds are accessible from readily available 2-hydrazinopyridine and substituted aromatic aldehydes. This method provides a functional group-tolerant and atom-economic route to synthetically and biologically relevant [1,2,4]triazolo[4,3-a]pyridines .

作用機序

Target of Action

The primary target of this compound is DNA . It acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix .

Mode of Action

The compound interacts with DNA by intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA. This can distort the DNA structure, inhibiting replication and transcription processes, which can lead to cell death .

Biochemical Pathways

The compound’s intercalation into DNA disrupts the normal biochemical pathways of DNA replication and transcription . This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

These profiles can provide insights into the compound’s bioavailability and potential drug-likeness .

Result of Action

The compound’s action results in potent anti-proliferative effects against various cancer cell lines, including HepG2, HCT-116, and MCF-7 . For instance, one derivative of the compound was found to be particularly potent, with IC50 values of 22.08 ± 2.1, 27.13 ± 2.2, and 17.12 ± 1.5 μM against HepG2, HCT116, and MCF-7 cancer cell lines, respectively .

特性

IUPAC Name |

N-(4-sulfamoylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O3S2/c19-28(25,26)14-8-6-13(7-9-14)20-17(24)11-27-18-22-21-16-10-5-12-3-1-2-4-15(12)23(16)18/h1-10H,11H2,(H,20,24)(H2,19,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHHYMOWLPRUDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=NN=C(N32)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-sulfamoylphenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4a-[2,4-bis(acetyloxy)-5-chlorophenyl]-7-chloro-1,2,3,4,9,9a-hexahydrospiro[4aH-xanthene-9,1'-cyclohexane]-6-yl acetate](/img/structure/B492537.png)

![6-chloro-4',4'-dimethyl-7-hydroxy-1',3',5',6'-tetrahydro-4-thien-2-ylspiro[chromane-2,6'-pyrimidine]-2'(1'H)-thione](/img/structure/B492539.png)

![4',4'-dimethyl-4-phenyl-7-hydroxy-1',3',5',6'-tetrahydrospiro[chromane-2,6'-pyrimidine]-2'(1'H)-thione](/img/structure/B492540.png)

![2-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B492547.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide](/img/structure/B492549.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxybenzenesulfonamide](/img/structure/B492550.png)

![1-(2-Fluorophenyl)-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine](/img/structure/B492551.png)

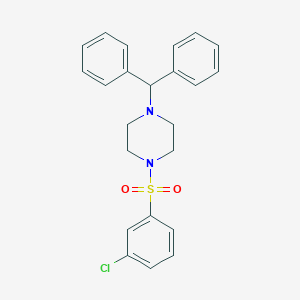

![1-((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(2-fluorophenyl)piperazine](/img/structure/B492560.png)